

# Application Note: Flow Cytometry Analysis of Apoptosis Induced by SIRT7 Inhibitor 97491

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## Compound of Interest

Compound Name: SIRT7 inhibitor 97491

Cat. No.: B2376485

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases, which play crucial roles in various cellular processes, including chromatin remodeling, DNA repair, and cell proliferation. Emerging evidence suggests that SIRT7 is overexpressed in several cancers and contributes to tumorigenesis, making it a promising target for cancer therapy. The small molecule inhibitor, identified as 97491, is a potent and specific inhibitor of SIRT7 with an IC<sub>50</sub> of 325 nM.<sup>[1][2][3]</sup> This inhibitor has been shown to induce apoptosis in cancer cells by preventing the deacetylation of the tumor suppressor protein p53.<sup>[1][2][4]</sup> Inhibition of SIRT7 by 97491 leads to increased acetylation and stability of p53, subsequently triggering the intrinsic apoptotic pathway via caspase activation.<sup>[1][2][4]</sup> This application note provides a detailed protocol for the analysis of apoptosis induced by **SIRT7 inhibitor 97491** in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of the Assay

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic or necrotic cells, where membrane

integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

## Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in human uterine sarcoma MES-SA cells treated with **SIRT7 inhibitor 97491** for 72 hours. Treatment with the inhibitor shows a dose-dependent increase in the percentage of apoptotic cells, consistent with its mechanism of action.[\[1\]](#)[\[5\]](#)

Treatment Group	Concentration (μM)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
Vehicle Control (DMSO)	0	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4	4.8 ± 0.9
SIRT7 Inhibitor 97491	1	85.6 ± 3.5	8.9 ± 1.2	5.5 ± 0.8	14.4 ± 2.0
SIRT7 Inhibitor 97491	5	58.3 ± 4.2	25.4 ± 2.8	16.3 ± 1.9	41.7 ± 4.7
SIRT7 Inhibitor 97491	10	40.1 ± 3.8	38.7 ± 3.1	21.2 ± 2.5	59.9 ± 5.6

Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.

## Experimental Protocols

## Materials and Reagents

- **SIRT7 Inhibitor 97491** (e.g., MedChemExpress, HY-135899)
- Human uterine sarcoma cell line (e.g., MES-SA)
- Appropriate cell culture medium and supplements
- Phosphate Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (or similar kit with alternative fluorochromes)
- Fetal Bovine Serum (FBS)
- Flow cytometer

## Cell Culture and Treatment

- Culture MES-SA cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
- Prepare stock solutions of **SIRT7 inhibitor 97491** in DMSO.
- Treat the cells with varying concentrations of **SIRT7 inhibitor 97491** (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).

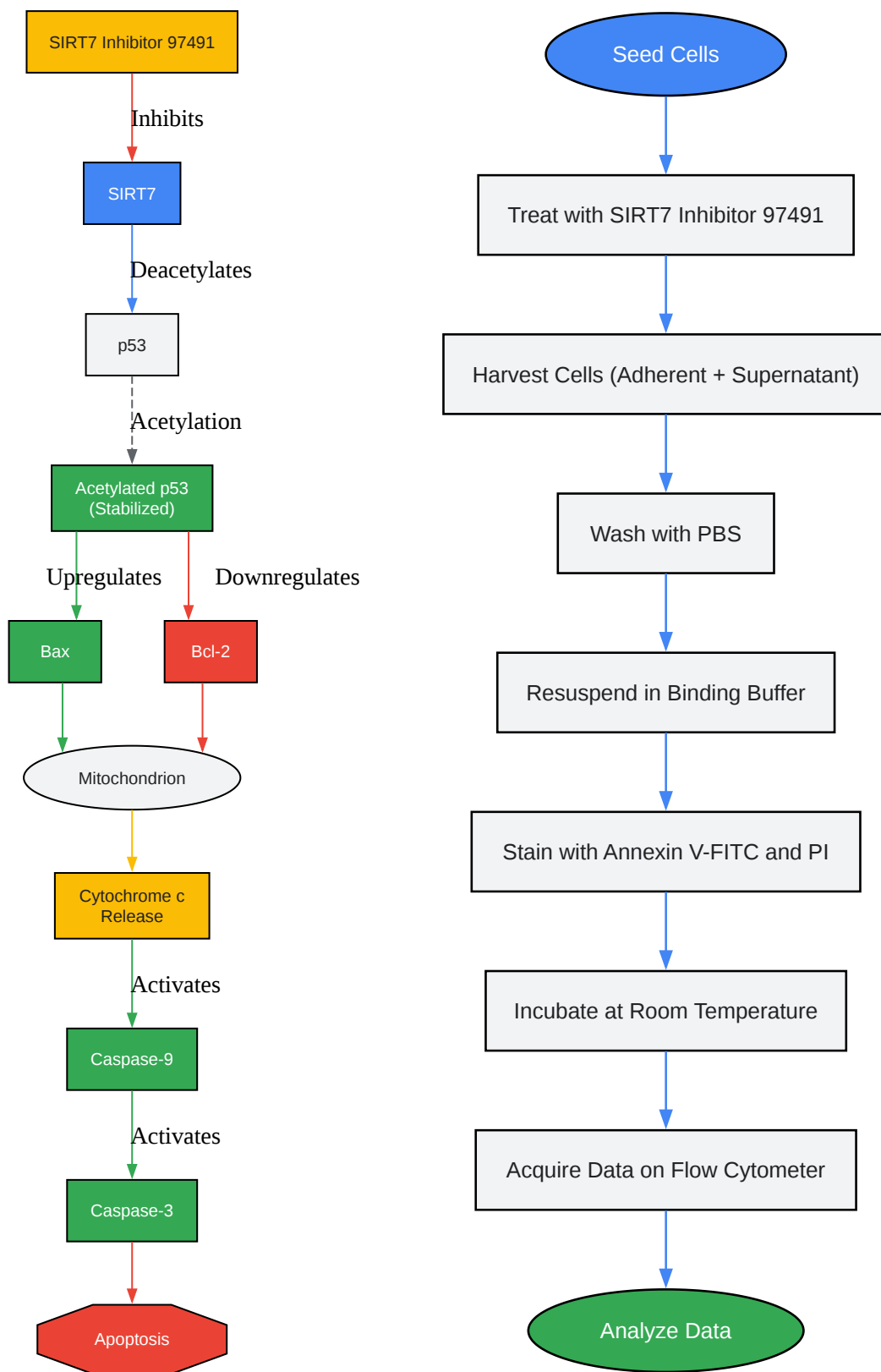
## Staining Protocol for Flow Cytometry

- Cell Harvesting:
  - Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
  - Wash the adherent cells with PBS.

- Detach the adherent cells using Trypsin-EDTA.
- Combine the detached cells with the supernatant collected in the first step.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Annexin V and PI Staining:
  - Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
  - Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
  - After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells as controls to establish compensation and gating parameters.
  - Acquire data for at least 10,000 events per sample.
  - Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

## Visualizations

### Signaling Pathway of Apoptosis Induced by SIRT7 Inhibitor 97491



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